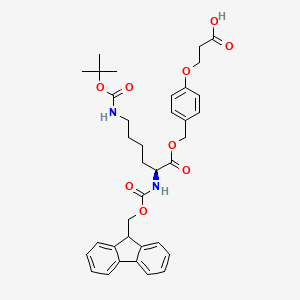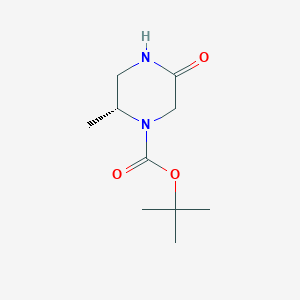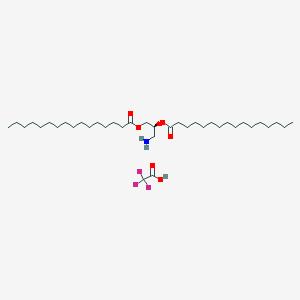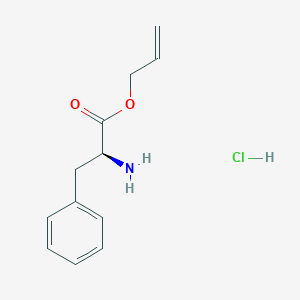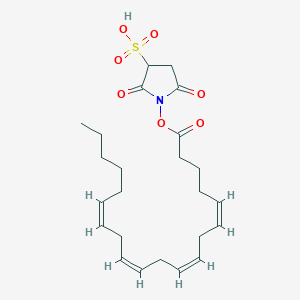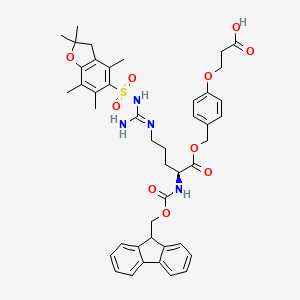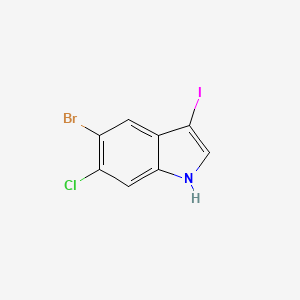![molecular formula C7H5Cl2N3O B6289925 2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one CAS No. 2227205-78-7](/img/structure/B6289925.png)
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular formula of “2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” is C12H15Cl2N3O2 . The average mass is 304.172 Da and the monoisotopic mass is 303.054138 Da .Chemical Reactions Analysis
In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis
The density of “this compound” is predicted to be 1.352±0.06 g/cm3 . The boiling point is predicted to be 423.1±45.0 °C . The flash point is 209.7°C , and the vapor pressure is 2.3E-07mmHg at 25°C . The refractive index is 1.56 .科学的研究の応用
Synthesis and Hybrid Catalyst Applications
The pyranopyrimidine core, closely related to 2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one, serves as a crucial precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has demonstrated the applicability of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing various pyranopyrimidine scaffolds. These catalysts offer a versatile approach for developing lead molecules, highlighting the importance of this compound in synthesizing complex chemical structures for pharmaceutical use (Parmar, Vala, & Patel, 2023).
Biological Evaluation and Structural Variability
The compound's structural analogs have been extensively reviewed, demonstrating a fascinating variability in chemistry and properties. These reviews provide insights into the synthesis, biological evaluation, and potential medicinal applications of pyrido[4,3‐d]pyrimidines, highlighting the compound's role in the development of new therapeutic agents (Boča, Jameson, & Linert, 2011).
Anti-inflammatory and Pharmacological Effects
Pyrimidines, including structures related to this compound, exhibit a range of pharmacological effects, such as anti-inflammatory properties. Their effects are attributed to inhibitory responses against the expression and activities of vital inflammatory mediators. This highlights the potential of pyrimidine derivatives in the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Anticancer Applications
Research on pyrimidine derivatives has also identified their potent anticancer properties. The scaffolds based on pyrimidines have shown to exert cell-killing effects through various mechanisms, indicating their potential in interacting with diverse targets. This extensive investigation underlines the significance of such compounds in cancer research, suggesting their capability as future drug candidates (Kaur et al., 2014).
Safety and Hazards
“2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” may have certain toxicity to the human body . It may cause irritation to the respiratory system, skin, and eyes . When handling this compound, correct safety procedures should be followed, including wearing appropriate personal protective equipment such as laboratory gloves, protective glasses, and lab coats, and ensuring operations are conducted in a well-ventilated environment .
将来の方向性
Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent . Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors . Therefore, the future directions of “2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” could be in the development of new drugs with these activities.
特性
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3O/c8-5-3-1-2-10-6(13)4(3)11-7(9)12-5/h1-2H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHYPIANAGGIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



